1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one
Description
1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced metabolic stability, lipophilicity, and electron-withdrawing properties, making this compound a key scaffold in medicinal chemistry. The compound’s synthesis often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as exemplified in the preparation of structurally related derivatives .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-14-9(15)16/h1-3,6H,4-5H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETRQBHZYSRHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242801 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14088-95-0 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidin-2-one moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Substituent Position and Electronic Effects
- The meta-CF₃ substitution in the target compound optimizes electronic and steric interactions with AChE, as seen in compound 18c (), which outperformed other derivatives in anti-Alzheimer’s assays.
- Ortho-CF₃ analogs (e.g., ) may exhibit reduced activity due to steric clashes in enzyme binding pockets .
This modification is critical in metal-binding applications or for tuning pharmacokinetic profiles . N-Acylated derivatives (e.g., ) introduce additional functional groups, enhancing diversity in drug-receptor interactions.
Biological Activity CF₃-containing compounds (e.g., ) consistently show superior AChE inhibition compared to methyl- or amino-substituted analogs, attributed to the strong electron-withdrawing effect of CF₃, which stabilizes enzyme-inhibitor complexes .
Synthetic Accessibility
- Palladium-catalyzed cross-coupling (e.g., ) enables efficient synthesis of biphenyl derivatives (e.g., 118 ), though yields vary (52–69%) depending on substituent complexity .
- Sulfonylation () and thione formation () require specialized reagents, impacting scalability .
Physicochemical Properties The CF₃ group enhances lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration but reducing aqueous solubility. Amino-substituted derivatives () mitigate this via polar interactions . Thione derivatives exhibit lower metabolic clearance but may face stability issues under oxidative conditions .
Research Findings and Data Tables
Table 1: Pharmacological Activity of Selected Derivatives
Biological Activity
1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and biological activity. Its imidazolidin-2-one core contributes to its stability and interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects against various diseases, including cancer.
- Receptor Modulation : It may interact with specific receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these activities ranged from 3.6 µM to 11.0 µM, indicating significant potency against these cell lines .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | 6.4 |
| MCF-7 | 4.5 - 7.5 | 1.7 |
| HeLa | 5.5 - 11.0 | N/A |
Mechanistic Studies
Mechanistic studies have revealed that the compound induces cell cycle arrest and apoptosis in cancer cells. Specifically:
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound resulted in significant increases in G0/G1 and G2/M phases, suggesting a blockade in cell cycle progression.
- Apoptosis Induction : The compound was found to increase the sub-G1 population in treated cells, indicative of apoptosis .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through p53-independent pathways .
- In Vivo Models : Preliminary animal studies suggested that the compound could effectively reduce tumor size in xenograft models, although further research is needed to confirm these findings.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
